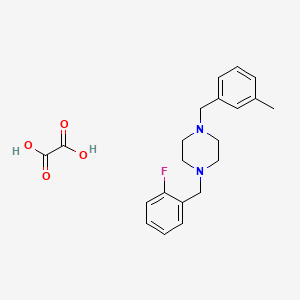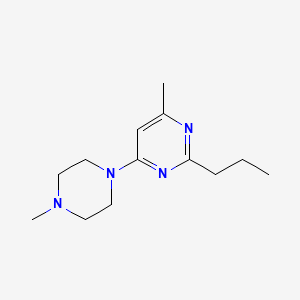![molecular formula C16H13Cl2NO B4962274 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as DCMF, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the chalcone family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
科学的研究の応用
3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to activate the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Furthermore, this compound has been shown to induce the expression of tumor suppressor genes, such as p53 and p21, which play a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which contribute to oxidative stress and inflammation. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and immune response. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is thought to be mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
実験室実験の利点と制限
The advantages of using 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in lab experiments include its relatively low cost, ease of synthesis, and broad range of biological activities. However, there are some limitations associated with its use, such as its low solubility in aqueous solutions and potential toxicity at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its molecular targets.
将来の方向性
There are several future directions for research on 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, including the identification of its molecular targets and the development of more potent and selective analogs. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo, as well as its potential as a therapeutic agent in various diseases. Finally, the development of novel drug delivery systems that improve the solubility and bioavailability of this compound could enhance its clinical potential.
合成法
The synthesis of 3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one involves the condensation of 3,4-dichloroaniline and 4-methylacetophenone in the presence of a base catalyst. The reaction proceeds via the formation of an imine intermediate, which is then reduced to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
特性
IUPAC Name |
(E)-3-(3,4-dichloroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-2-4-12(5-3-11)16(20)8-9-19-13-6-7-14(17)15(18)10-13/h2-10,19H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPGQDUGSZXJNU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)

![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)
![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)
![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)


![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)